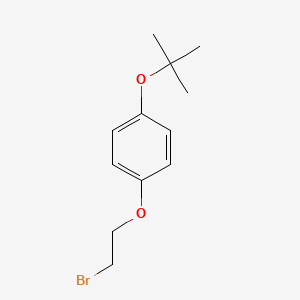

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene

Übersicht

Beschreibung

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, also known as BTEB, is an organic compound that belongs to the family of benzene derivatives. It is a colorless liquid that is widely used in scientific research for various purposes.

Wissenschaftliche Forschungsanwendungen

Oxidation and Deprotection of Ethers : 1-(tert-Butylperoxy)-1,2-benziodoxol-3(1H)-one, a related compound, has been shown to oxidize benzyl and allyl ethers effectively. This process is compatible with various protective groups, making it a versatile reagent in organic synthesis (Ochiai et al., 1996).

Reactions with Phenols : The tert-butoxy radicals, which are structurally similar to 1-(2-Bromoethoxy)-4-(tert-butoxy)benzene, have been studied for their reactions with phenols. These reactions yield phenoxy radicals, providing insights into radical chemistry and potential synthetic applications (Das et al., 1981).

Halogen-Metal Exchange : The use of tert-butyllithium in the synthesis of substituted benzene derivatives, like 1,2-dibromobenzene, demonstrates the importance of tert-butoxy groups in facilitating halogen-metal exchange reactions (Bettinger & Filthaus, 2007).

Asymmetric Hydrogenation : The use of tert-butyl groups in ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes highlights the utility of such groups in creating effective catalysts for chemical reactions (Imamoto et al., 2012).

Radical Intermediates in Thermolysis : Research on tert-butylperoxy)iodanes has revealed insights into the formation of iodanyl and tert-butylperoxyl radicals, demonstrating the role of tert-butoxy groups in radical chemistry (Dolenc & Plesničar, 1997).

Molecular Electronics : Aryl bromides with tert-butyl groups have been used as building blocks for molecular wires in the field of molecular electronics, indicating the application of such compounds in advanced technological fields (Stuhr-Hansen et al., 2005).

Eigenschaften

IUPAC Name |

1-(2-bromoethoxy)-4-[(2-methylpropan-2-yl)oxy]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-12(2,3)15-11-6-4-10(5-7-11)14-9-8-13/h4-7H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STRFWCIJYZEDHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)OCCBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-4-(tert-butoxy)benzene | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2928099.png)

![Methyl N-(2-chlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2928105.png)

![Methyl 2-(1-oxaspiro[2.5]octan-6-yl)acetate](/img/structure/B2928117.png)